2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-7-5-6-10-19(16)25-21(29)15-30-22-24-12-18(14-27)26(22)13-20(28)23-11-17-8-3-2-4-9-17/h2-10,12,27H,11,13-15H2,1H3,(H,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGCOIBJYJPONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the benzylcarbamoyl group and the sulfanyl linkage. The final step involves the acylation of the imidazole derivative with 2-methylphenyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the benzylcarbamoyl group, potentially yielding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with imidazole rings exhibit anticancer properties. The specific compound in focus has shown promise in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines. Research demonstrated that it can effectively target pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The imidazole derivatives are known for their antimicrobial activity. This compound has been evaluated for its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.
Anti-inflammatory Effects
Research has highlighted the potential of this compound as an anti-inflammatory agent. It appears to modulate inflammatory cytokines and reduce oxidative stress markers, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation and DNA fragmentation observed through flow cytometry analysis.
Case Study 2: Antimicrobial Testing
In a comparative study published in Antibiotics, the compound was tested against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing various biochemical pathways. The benzylcarbamoyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfanyl linkage can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Key Differences :
| Feature | Target Compound | Benzimidazole Analog (29) |
|---|---|---|
| Core Structure | Imidazole | Benzimidazole |
| Sulfur Group | Sulfanyl (-S-) | Sulfonyl (-SO2-) |
| Bioactivity Inference | Moderate solubility, flexibility | Enhanced DNA intercalation potential |
| Synthesis Complexity | Moderate (multi-step substitutions) | High (chlorosulfonation required) |
Sulfanyl vs. Sulfonyl Substituents
The sulfanyl group in the target compound contrasts with sulfonyl (-SO2-) substituents in analogs like N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] acetamide (–6). Sulfanyl groups, being less oxidized, may confer higher lipophilicity and faster clearance. For example, sulfanyl-linked compounds in –10 exhibit improved thiol-mediated redox activity, which could be advantageous in prodrug designs .
Functional Group Impact :
| Property | Sulfanyl Group | Sulfonyl Group |
|---|---|---|
| Electronic Effect | Mildly electron-donating | Strongly electron-withdrawing |
| Metabolic Stability | Lower (prone to oxidation) | Higher |
| Permeability | Higher | Moderate |
Acetamide Aryl Substituent Variations
The 2-methylphenyl group on the acetamide moiety differentiates the target compound from close analogs like 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (), which features a 2,5-dimethylphenyl group. Computational studies suggest that 2-methylphenyl substitution balances steric effects and van der Waals interactions, optimizing ligand-receptor compatibility .
Heterocyclic Core Variations
Compounds such as 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide () and N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace the imidazole core with benzoxazole or oxadiazole rings. These heterocycles alter hydrogen-bonding capacity and aromaticity. For instance, oxadiazoles are more polarizable, enhancing interactions with polar enzyme residues, while imidazoles offer protonation sites for pH-dependent activity .
Heterocycle Comparison :
Research Findings and Implications
While direct bioactivity data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
Antitumor Potential: Benzimidazole derivatives () with sulfonyl groups show moderate cytotoxicity against HeLa cells (IC50: 8–12 μM), suggesting the target compound’s imidazole-sulfanyl architecture may require optimization for similar efficacy .
Synthetic Feasibility : The target compound’s synthesis likely involves sequential substitutions akin to and , though the benzylcarbamoyl methyl group introduces additional complexity in protecting group strategies .
SAR Trends : Hydroxymethyl groups (as in the target) enhance water solubility, while bulky aryl acetamide substituents (e.g., 2-methylphenyl) may limit membrane permeability .
Biological Activity
The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 348.43 g/mol. The presence of the hydroxymethyl group and the benzylcarbamoyl substituent contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.43 g/mol |
| Functional Groups | Imidazole, Acetamide, Sulfanyl |
Antiviral Activity
One of the significant areas of investigation for this compound is its antiviral potential. Research indicates that similar compounds with imidazole rings exhibit inhibitory effects on viral replication, particularly against HIV integrase . The structural similarity suggests that this compound may also possess antiviral properties, potentially acting through inhibition of viral enzymes or interference with viral entry into host cells.
Anticancer Properties
Studies have shown that compounds containing hydroxymethyl groups can induce antiproliferative effects in various cancer cell lines. For instance, related compounds have been observed to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in malignant cells.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : By disrupting cellular processes, the compound may trigger programmed cell death in cancerous cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect normal cells from oxidative damage during cancer treatment.
Case Studies
- Imidazole Derivatives in Cancer Therapy : A study highlighted the efficacy of imidazole derivatives in inducing apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases and the mitochondrial pathway .
- Antiviral Efficacy Against HIV : Research on structurally similar compounds demonstrated significant antiviral activity against HIV by inhibiting integrase enzymes, suggesting that our compound may share this property .
- Topoisomerase Inhibition : Compounds with similar functional groups were shown to inhibit topoisomerase II activity effectively, leading to DNA damage in cancer cells .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound with high purity?
The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., ethanol or DMF), and catalysts (e.g., sodium hydroxide for substitution reactions). For example, hydrazine hydrate in ethanol under reflux for 4 hours has been used to form acetohydrazide intermediates, monitored via TLC (chloroform:methanol, 7:3 ratio) . Purification often employs column chromatography or recrystallization to achieve >95% purity, validated by NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Analytical techniques include:
- NMR spectroscopy : To verify imidazole ring protons (δ 7.2–8.1 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm).
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (C₂₃H₂₅N₃O₃S, theoretical 447.16 g/mol).
- HPLC : To assess purity using a C18 column with acetonitrile/water gradients .
Q. What stability challenges arise under varying pH and temperature conditions?
The hydroxymethyl and sulfanyl groups are pH-sensitive. Stability studies should include:
- Accelerated degradation tests : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours, monitoring decomposition via UV-Vis or LC-MS.
- Thermogravimetric analysis (TGA) : To determine thermal stability up to 300°C .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies validate these interactions?
Computational docking (e.g., AutoDock Vina) predicts binding to enzymes like cytochrome P450 or kinases. Experimental validation includes:
- Surface plasmon resonance (SPR) : To measure binding affinity (KD values) with immobilized targets.
- Enzyme inhibition assays : Monitor activity changes in target enzymes (e.g., IC₅₀ determination using fluorogenic substrates) .
Q. How can researchers resolve contradictions between in vitro bioactivity and low solubility?
Solubility limitations (e.g., logP ~3.5) may mask bioactivity. Strategies include:
- Prodrug design : Introduce phosphate esters at the hydroxymethyl group to enhance aqueous solubility.
- Nanoformulation : Use liposomes or polymeric nanoparticles to improve bioavailability .
Q. What computational methods optimize reaction pathways for scalable synthesis?
Quantum chemical calculations (e.g., DFT with Gaussian 16) model reaction mechanisms, while cheminformatics tools (e.g., ICReDD’s reaction path search) identify optimal catalysts and solvents. Experimental validation via continuous flow reactors ensures reproducibility .
Q. How to address conflicting data from structural analogs in SAR studies?
Discrepancies in bioactivity among analogs (e.g., 4-bromo vs. 4-methoxy derivatives) require:
Q. What advanced techniques characterize degradation products under oxidative stress?
Oxidative degradation pathways (e.g., sulfoxide formation) are analyzed via:
- LC-QTOF-MS/MS : Identify m/z shifts corresponding to sulfonyl or hydroxylated derivatives.
- EPR spectroscopy : Detect radical intermediates during peroxide-mediated oxidation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
